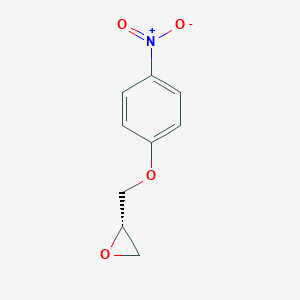

(S)-2-((4-Nitrophenoxy)methyl)oxirane

Description

Significance of Chiral Oxiranes as Versatile Intermediates in Modern Organic Synthesis

The importance of chiral oxiranes in modern organic synthesis cannot be overstated. These compounds serve as versatile synthons for the introduction of chirality and functionality into a target molecule. researchgate.net The concept of chirality is a critical consideration in medicinal and organic chemistry, as the different enantiomers of a chiral molecule can exhibit vastly different biological activities. atlasofscience.orgnih.gov Consequently, the ability to synthesize enantiomerically pure compounds is of paramount importance.

Chiral oxiranes provide a convenient and efficient entry point to a diverse range of enantiomerically pure target molecules, including complex natural products and pharmaceuticals. researchgate.net The stereospecific ring-opening of chiral oxiranes allows for the controlled formation of 1,2-difunctionalized compounds, which are common motifs in many biologically active molecules. For instance, the ring-opening of an epoxide with a nucleophile proceeds via an SN2 mechanism, resulting in the inversion of configuration at the attacked carbon atom. This predictable stereochemical outcome is a cornerstone of their utility in asymmetric synthesis.

The significance of chiral oxiranes has been recognized at the highest levels of chemical research, underscored by the awarding of the Nobel Prize in Chemistry in 2001 to K. Barry Sharpless for his work on chirally catalyzed oxidation reactions, including the asymmetric epoxidation of allylic alcohols. atlasofscience.org This seminal work provided a practical and highly enantioselective method for the synthesis of chiral oxiranes, further expanding their accessibility and application in organic synthesis.

Overview of Aryloxymethyl Oxiranes: Structural Features and Synthetic Utility

Aryloxymethyl oxiranes are a specific subclass of chiral oxiranes characterized by the presence of an aryloxy group attached to the methyl substituent of the oxirane ring. This structural feature imparts unique reactivity and synthetic utility to these molecules. The general structure consists of a chiral oxirane ring linked to an aromatic ring through an ether linkage.

The synthetic utility of aryloxymethyl oxiranes is broad, with applications in the synthesis of various heterocyclic compounds with potential biological activity. For example, they have been utilized as precursors for the synthesis of 3-aryl-5-(aryloxymethyl)-1,2,4-oxadiazoles and alkyl/aryloxymethyl derivatives of 1,2,4-triazole-3-carboxamides. researchgate.netmdpi.com These heterocyclic scaffolds are of interest in medicinal chemistry due to their potential as anticancer and antimicrobial agents. researchgate.netmdpi.com

The synthesis of aryloxymethyl oxiranes can be achieved through several methods, a common approach being the reaction of a substituted phenol (B47542) with an epihalohydrin, such as epichlorohydrin (B41342), in the presence of a base. smolecule.com The selection of the appropriate starting materials and reaction conditions allows for the introduction of various substituents on the aromatic ring, thereby enabling the fine-tuning of the electronic and steric properties of the resulting aryloxymethyl oxirane.

Research Focus on (S)-2-((4-Nitrophenoxy)methyl)oxirane: A Key Enantiomer in Synthetic Chemistry

Within the class of aryloxymethyl oxiranes, (S)-2-((4-Nitrophenoxy)methyl)oxirane has emerged as a key enantiomer in synthetic chemistry. This specific compound possesses the (S)-configuration at the chiral center of the oxirane ring and features a 4-nitrophenoxy group. The presence of the electron-withdrawing nitro group on the phenyl ring can influence the reactivity of the molecule.

(S)-2-((4-Nitrophenoxy)methyl)oxirane serves as a valuable chiral building block for the synthesis of more complex enantiopure molecules. Its utility stems from the predictable stereochemistry of its ring-opening reactions, allowing for the introduction of new functional groups with a defined spatial orientation. The table below summarizes some of the key properties of this compound.

| Property | Value |

| Molecular Formula | C9H9NO4 |

| Molecular Weight | 195.17 g/mol |

| IUPAC Name | (2S)-2-[(4-nitrophenoxy)methyl]oxirane |

| InChIKey | FPIGOBKNDYAZTP-UHFFFAOYSA-N |

| CAS Number | 5255-75-4 |

The enantioselective synthesis of (S)-2-((4-Nitrophenoxy)methyl)oxirane and its congeners is a topic of significant research interest. Methodologies such as the hydrolytic kinetic resolution of terminal oxiranes using chiral catalysts have been developed to access these compounds in high enantiomeric purity. researchgate.net The availability of enantiomerically pure (S)-2-((4-Nitrophenoxy)methyl)oxirane is crucial for its application in asymmetric synthesis, where the goal is to produce a single enantiomer of a target molecule.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(4-nitrophenoxy)methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c11-10(12)7-1-3-8(4-2-7)13-5-9-6-14-9/h1-4,9H,5-6H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPIGOBKNDYAZTP-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O1)COC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125279-82-5 | |

| Record name | 1,2-Epoxy-3-(p-nitrophenoxy)propane, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125279825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-EPOXY-3-(P-NITROPHENOXY)PROPANE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XO45LT0OXT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Elucidating Reactivity and Mechanistic Pathways of S 2 4 Nitrophenoxy Methyl Oxirane

Nucleophilic Ring-Opening Reactions of the Oxirane Moiety

The core reactivity of (S)-2-((4-Nitrophenoxy)methyl)oxirane lies in the nucleophilic ring-opening of its epoxide ring. This process is driven by the release of ring strain, which is approximately 13 kcal/mol for a typical epoxide. masterorganicchemistry.com The reaction can be initiated by a wide range of nucleophiles and can be performed under basic or acidic conditions, which in turn affects the reaction mechanism and the final product. libretexts.org

The regioselectivity of the epoxide ring-opening, meaning which of the two carbon atoms of the oxirane ring is attacked by the nucleophile, is a critical aspect of its reactivity. This selectivity is governed by a combination of electronic and steric factors, which can be modulated by the reaction conditions. libretexts.orgvu.nl

The 4-nitrophenoxy group exerts a significant electronic effect on the oxirane ring. The nitro group is strongly electron-withdrawing, which inductively pulls electron density away from the phenoxy moiety and, subsequently, from the methyl group attached to the oxirane. This electronic pull influences the charge distribution on the epoxide carbons. acs.orgoregonstate.edu

Under basic or neutral conditions, the ring-opening reaction typically follows an SN2 mechanism. masterorganicchemistry.comlibretexts.org In this scenario, steric hindrance is the dominant factor determining the site of nucleophilic attack. The nucleophile will preferentially attack the less sterically hindered carbon atom of the epoxide. vu.nllibretexts.org For (S)-2-((4-Nitrophenoxy)methyl)oxirane, this would be the terminal, unsubstituted carbon of the oxirane ring.

Under acidic conditions, the mechanism shifts towards a more SN1-like character. libretexts.orgmasterorganicchemistry.com The epoxide oxygen is first protonated, making it a better leaving group. masterorganicchemistry.com This is followed by the nucleophilic attack on the more substituted carbon atom, as it can better stabilize the developing positive charge in the transition state. oregonstate.edumasterorganicchemistry.com The electron-withdrawing nature of the 4-nitrophenoxy group can destabilize a carbocation at the adjacent carbon, potentially making the SN1 pathway less favorable at that position compared to a typical alkyl-substituted epoxide. However, the partial positive charge distribution in the protonated epoxide is the key determinant.

Below is a table summarizing the expected regioselectivity under different conditions:

| Reaction Condition | Dominant Mechanism | Primary Influencing Factor | Site of Nucleophilic Attack |

| Basic / Neutral | SN2 | Steric Hindrance | Less substituted carbon |

| Acidic | SN1-like | Electronic Stabilization | More substituted carbon |

A hallmark of the SN2 reaction is the inversion of configuration at the stereocenter where the nucleophilic attack occurs. masterorganicchemistry.comkhanacademy.org In the case of (S)-2-((4-Nitrophenoxy)methyl)oxirane, when a nucleophile attacks the chiral carbon of the epoxide ring (the carbon bearing the substituent), the reaction proceeds with a backside attack, leading to an inversion of its stereochemistry. libretexts.org

For example, if the nucleophilic attack occurs at the carbon atom bonded to the ((4-nitrophenoxy)methyl) group, the resulting product will have the opposite stereochemical configuration at that center. This stereospecificity is a powerful tool in asymmetric synthesis, allowing for the controlled formation of specific stereoisomers.

The table below illustrates the stereochemical outcome of a nucleophilic attack at the chiral center:

| Starting Material Configuration | Reaction Mechanism | Site of Attack | Product Configuration |

| (S) | SN2 | Chiral Carbon | (R) |

To enhance the reactivity of the epoxide and control the selectivity of the ring-opening reaction, various catalytic strategies can be employed. The most common approaches involve the use of Lewis acids or Brønsted acids.

Lewis acids are electron pair acceptors and can coordinate with the oxygen atom of the epoxide ring. This coordination polarizes the C-O bonds, making the carbon atoms more electrophilic and thus more susceptible to nucleophilic attack. mdpi.com This activation allows for ring-opening reactions to occur under milder conditions and can influence the regioselectivity.

Common Lewis acids used for this purpose include metal triflates, boron trifluoride etherate, and titanium tetrachloride. researchgate.net The choice of Lewis acid can significantly impact the outcome of the reaction, including the regioselectivity and the potential for side reactions. nih.gov The interaction between the Lewis acid and the epoxide oxygen facilitates the breaking of the C-O bond, often favoring attack at the more substituted carbon, similar to Brønsted acid catalysis. ua.es

Brønsted acids, which are proton donors, can protonate the oxygen atom of the oxirane ring. masterorganicchemistry.com This protonation transforms the poor leaving group (alkoxide) into a good leaving group (hydroxyl group), thereby activating the epoxide for nucleophilic attack. chemistrysteps.com This catalysis is particularly effective when using weak nucleophiles. chemistrysteps.com

The mechanism under Brønsted acid catalysis has significant SN1 character, where the nucleophile attacks the more substituted carbon atom that can better stabilize the partial positive charge that develops in the transition state. masterorganicchemistry.comkhanacademy.org This leads to a regioselectivity that is often opposite to that observed under basic conditions. youtube.com For (S)-2-((4-Nitrophenoxy)methyl)oxirane, this would favor nucleophilic attack at the carbon atom bearing the substituent.

Catalytic Activation Strategies for Ring-Opening

Base-Promoted Processes

The ring-opening of epoxides under basic conditions is a cornerstone of synthetic organic chemistry, driven by the inherent ring strain of the three-membered ether ring. libretexts.orgmasterorganicchemistry.com In the context of (S)-2-((4-Nitrophenoxy)methyl)oxirane, base-promoted processes typically follow an SN2 mechanism. masterorganicchemistry.comyoutube.com This pathway is characterized by the nucleophilic attack at the less sterically hindered carbon atom of the epoxide ring. masterorganicchemistry.comyoutube.com The presence of a strong base facilitates the reaction, and common bases employed include alkali metal hydroxides (e.g., sodium hydroxide (B78521), potassium hydroxide) and alkoxides.

The reaction proceeds via a backside attack by the nucleophile, leading to an inversion of stereochemistry at the site of attack. The driving force for this reaction is the relief of the significant ring strain (approximately 13 kcal/mol) within the epoxide ring. masterorganicchemistry.com Unlike acid-catalyzed openings, the epoxide oxygen is not protonated prior to the nucleophilic attack in base-promoted processes. masterorganicchemistry.com Consequently, the oxygen atom becomes an alkoxide anion in the transition state, which is a relatively poor leaving group. However, the potent nature of the nucleophiles used under basic conditions and the considerable ring strain are sufficient to drive the reaction forward. libretexts.org

Transition Metal Complex Catalysis

Transition metal complexes have emerged as powerful catalysts for the ring-opening reactions of epoxides, including (S)-2-((4-Nitrophenoxy)methyl)oxirane. These catalysts offer advantages in terms of reactivity, selectivity (regio- and stereoselectivity), and the ability to perform reactions under mild conditions. Various transition metals, such as copper, titanium, and chromium, have been utilized in complexes that catalyze the addition of nucleophiles to epoxides.

For instance, titanium-based catalysts are effective in promoting the alcoholysis of epoxides. The mechanism often involves the coordination of the epoxide oxygen to the Lewis acidic metal center, which activates the epoxide ring towards nucleophilic attack. This coordination enhances the electrophilicity of the epoxide carbons. The subsequent attack of a nucleophile, such as an alcohol, proceeds with high regioselectivity, typically at the less substituted carbon atom.

Organocatalytic Approaches

In recent years, organocatalysis has gained significant traction as a sustainable and metal-free alternative for asymmetric synthesis. Simple primary β-amino alcohols, derived from readily available amino acids, have proven to be effective organocatalysts in various asymmetric transformations. nih.gov These catalysts are attractive due to their low toxicity, air and moisture stability, and environmentally benign nature. nih.gov

In the context of epoxide ring-opening, chiral organocatalysts can facilitate the enantioselective addition of nucleophiles. The mechanism often involves the formation of hydrogen bonds between the catalyst and the epoxide, activating it towards nucleophilic attack. For example, a β-amino alcohol can act as a bifunctional catalyst, with the amino group functioning as a basic site to deprotonate the nucleophile and the hydroxyl group acting as a hydrogen bond donor to activate the epoxide. This dual activation mode can lead to high levels of stereocontrol in the product.

Metal-Free Conditions and Solvent Effects

The reactivity of (S)-2-((4-Nitrophenoxy)methyl)oxirane can also be modulated under metal-free conditions, where the choice of solvent plays a crucial role. The solvent can influence the reaction rate and selectivity by stabilizing transition states and solvating reactants. researchgate.net For instance, polar aprotic solvents like dimethyl sulfoxide (DMSO) can accelerate SNAr reactions, while polar protic solvents like methanol can participate in hydrogen bonding and influence the nucleophilicity of the reactants. researchgate.net

In the absence of a catalyst, the ring-opening of the epoxide can be achieved by heating with a nucleophile in a suitable solvent. The choice of solvent can affect the reaction's efficiency. For example, solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) are considered "green" alternatives to traditional solvents and have been shown to be effective in various organic transformations. nih.gov The optimization of reaction conditions, including the solvent, is critical for achieving high yields and selectivity in metal-free processes.

Reactivity with Diverse Nucleophiles

The electrophilic nature of the carbon atoms in the strained oxirane ring of (S)-2-((4-Nitrophenoxy)methyl)oxirane makes it susceptible to attack by a wide range of nucleophiles. This reactivity is fundamental to its utility as a synthetic intermediate.

Aminolysis and Formation of Chiral β-Amino Alcohols

The reaction of (S)-2-((4-Nitrophenoxy)methyl)oxirane with amines, known as aminolysis, is a key method for the synthesis of chiral β-amino alcohols. nih.gov These products are valuable building blocks in medicinal chemistry and asymmetric synthesis. nih.govresearchgate.net The reaction typically proceeds via an SN2 mechanism, where the amine attacks the less sterically hindered carbon of the epoxide ring, leading to the formation of a 1,2-amino alcohol with an inversion of configuration at the reaction center. masterorganicchemistry.com

The reaction can be carried out under neat conditions or in the presence of a solvent. Various amines, including primary and secondary amines, can be used as nucleophiles. The resulting β-amino alcohols can be further functionalized to create a diverse range of compounds.

Table 1: Examples of Aminolysis Reactions with (S)-2-((4-Nitrophenoxy)methyl)oxirane Analogs

| Epoxide | Amine | Solvent | Product |

| (S)-2-((4-ethoxyphenoxy)methyl)oxirane | 1-(1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine | Toluene | (S)-1-(((1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl)methyl)(methyl)amino)-3-(4-ethoxyphenoxy)propan-2-ol nih.gov |

Alcoholysis and Synthesis of β-Alkoxy Alcohols

The ring-opening of (S)-2-((4-Nitrophenoxy)methyl)oxirane with alcohols, termed alcoholysis, yields β-alkoxy alcohols. This reaction can be catalyzed by either acids or bases. openstax.org Under basic conditions, the reaction follows an SN2 pathway, with the alkoxide nucleophile attacking the less substituted carbon of the epoxide. openstax.org For example, reaction with sodium ethoxide in ethanol would yield 1-ethoxy-3-(4-nitrophenoxy)propan-2-ol. openstax.org

In acid-catalyzed alcoholysis, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. openstax.org The regioselectivity of the acid-catalyzed reaction depends on the substitution pattern of the epoxide. For a terminal epoxide like (S)-2-((4-Nitrophenoxy)methyl)oxirane, the attack of the alcohol nucleophile will predominantly occur at the primary carbon. openstax.org

Reactivity with Halogen-Containing Nucleophiles

The oxirane ring of (S)-2-((4-Nitrophenoxy)methyl)oxirane is susceptible to cleavage by hydrogen halides (HX) under anhydrous conditions. This reaction proceeds via an acid-catalyzed nucleophilic substitution mechanism. The process begins with the protonation of the epoxide oxygen, which enhances the leaving group potential of the oxygen atom and activates the ring toward nucleophilic attack.

The subsequent attack by the halide anion (e.g., Br⁻ or Cl⁻) can, in principle, occur at either of the two carbon atoms of the epoxide ring. The regiochemistry of this acid-catalyzed ring-opening is complex and depends on the substitution pattern of the epoxide. For asymmetrically substituted epoxides, the reaction mechanism is considered to be a hybrid of S_N1 and S_N2 characteristics. pressbooks.pub While the backside attack by the nucleophile is characteristic of an S_N2 reaction, leading to a trans configuration of the resulting halohydrin, the position of the attack is governed by electronic factors typical of an S_N1 reaction. pressbooks.publibretexts.org

In the case of (S)-2-((4-Nitrophenoxy)methyl)oxirane, the two electrophilic carbons are the primary C3 and the secondary C2. In the protonated intermediate, a partial positive charge develops. This charge is better stabilized at the more substituted secondary carbon atom. Consequently, the halide nucleophile preferentially attacks this more substituted carbon. pressbooks.pub This results in the formation of a trans-halohydrin, specifically (S)-1-chloro-3-(4-nitrophenoxy)propan-2-ol or its bromo-analogue as the major product.

Table 1: Regioselectivity in Acid-Catalyzed Ring-Opening of (S)-2-((4-Nitrophenoxy)methyl)oxirane with HX

| Nucleophile | Site of Attack | Major Product | Mechanistic Influence |

| Cl⁻, Br⁻ | Secondary Carbon (C2) | (S)-1-halo-3-(4-nitrophenoxy)propan-2-ol | S_N1-like (electronic control) |

| Cl⁻, Br⁻ | Primary Carbon (C3) | (S)-2-halo-3-(4-nitrophenoxy)propan-1-ol | S_N2-like (steric control) |

Note: The major pathway involves attack at the more substituted carbon due to the S_N1-like character of the transition state in acid-catalyzed reactions. pressbooks.pub

Reactions with Sulfur- and Carbon-Containing Nucleophiles

The strained three-membered ring of (S)-2-((4-Nitrophenoxy)methyl)oxirane readily reacts with a variety of soft nucleophiles, including those containing sulfur and carbon, typically under neutral or basic conditions. These reactions proceed via a classic S_N2 mechanism.

Reactions with Sulfur Nucleophiles: Sulfur-based nucleophiles, such as thiols (RSH) and their conjugate bases, thiolates (RS⁻), are exceptionally potent nucleophiles for epoxide ring-opening. libretexts.orgmasterorganicchemistry.com Thiolates, being anionic, are strong nucleophiles that react readily with the epoxide without the need for acid catalysis. The reaction follows an S_N2 pathway where the nucleophile attacks one of the electrophilic carbon atoms of the oxirane ring. chemistrysteps.com

Due to the steric hindrance at the secondary carbon (C2), the nucleophilic attack by the thiolate anion occurs preferentially at the less substituted primary carbon (C3). chemistrysteps.commasterorganicchemistry.com This regioselectivity is a hallmark of the S_N2 mechanism in epoxide opening under basic or neutral conditions. The attack from the backside leads to inversion of configuration at the reaction center, although in this case, the primary carbon is not a stereocenter. The initial product is an alkoxide, which is subsequently protonated during workup to yield the final β-hydroxy thioether.

Reactions with Carbon Nucleophiles: A range of carbon-based nucleophiles, including Grignard reagents (RMgX), organolithium compounds (RLi), and cyanide ions (CN⁻), can be employed to open the epoxide ring, creating new carbon-carbon bonds. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com These reactions are also governed by an S_N2 mechanism, particularly under the neutral or basic conditions in which these nucleophiles are generated and used.

Similar to sulfur nucleophiles, the regioselectivity of the attack is dictated by sterics. The carbon nucleophile will attack the less sterically hindered primary carbon atom (C3) of the (S)-2-((4-Nitrophenoxy)methyl)oxirane ring. libretexts.orgmasterorganicchemistry.com For example, the reaction with a Grignard reagent results in a primary alcohol after acidic workup, with the alkyl chain of the Grignard reagent attached to C3. libretexts.org

Table 2: S_N2 Ring-Opening with Sulfur and Carbon Nucleophiles

| Nucleophile Type | Example Nucleophile | Site of Attack | Resulting Functional Group |

| Sulfur | Thiolate (RS⁻) | Primary Carbon (C3) | β-Hydroxy Thioether |

| Carbon | Grignard (RMgX) | Primary Carbon (C3) | β-Hydroxy Alkane (Primary Alcohol) |

| Carbon | Cyanide (CN⁻) | Primary Carbon (C3) | β-Hydroxy Nitrile |

Comprehensive Mechanistic Investigations

Examination of S_N2 vs. S_N1-like Transition States in Ring-Opening

The mechanism of nucleophilic ring-opening of (S)-2-((4-Nitrophenoxy)methyl)oxirane lies on a continuum between a pure S_N2 and an S_N1 pathway, heavily dependent on the reaction conditions, particularly the pH. pressbooks.pubchemistrysteps.com

Under Basic or Neutral Conditions: With strong, typically anionic, nucleophiles (e.g., RO⁻, RS⁻, RLi, CN⁻), the reaction proceeds through a classic bimolecular nucleophilic substitution (S_N2) mechanism. masterorganicchemistry.comjsynthchem.com The rate of the reaction is dependent on the concentration of both the epoxide and the nucleophile. libretexts.org The nucleophile directly attacks an epoxide carbon atom, forcing the ring to open in a single, concerted step. masterorganicchemistry.com Key characteristics of this pathway are:

Regioselectivity: The attack occurs at the less sterically hindered carbon atom (the primary C3). chemistrysteps.com

Stereochemistry: The reaction proceeds with inversion of configuration at the carbon being attacked. masterorganicchemistry.com

Transition State: A single transition state is involved where the nucleophile is forming a bond as the C-O bond is breaking.

Under Acidic Conditions: With weak nucleophiles (e.g., H₂O, ROH, HX), acid catalysis is required. The mechanism in this case is more complex and exhibits characteristics of both S_N1 and S_N2 pathways. pressbooks.pub The reaction begins with the protonation of the epoxide oxygen, creating a better leaving group. This is followed by the nucleophilic attack. The transition state has significant carbocationic character, a feature of S_N1 reactions. pressbooks.pub This S_N1-like character has a profound effect on regioselectivity:

Regioselectivity: The nucleophile attacks the carbon atom that can better stabilize the developing positive charge. For (S)-2-((4-Nitrophenoxy)methyl)oxirane, this is the more substituted secondary carbon (C2). pressbooks.publibretexts.org

This behavior suggests a "borderline" mechanism where bond-breaking has proceeded further than bond-making in the transition state, leading to a polarized, S_N1-like structure that dictates the site of attack, while the nucleophile's approach is still constrained to the backside as in an S_N2 reaction. pressbooks.pub

Table 3: Comparison of Mechanistic Pathways for Epoxide Ring-Opening

| Feature | S_N2 Pathway (Basic/Neutral) | S_N1-like Pathway (Acidic) |

| Kinetics | Bimolecular (rate = k[Epoxide][Nu]) libretexts.org | Unimolecular-like (rate depends on protonated epoxide) |

| Nucleophile | Strong (e.g., RS⁻, RMgX) libretexts.orgyoutube.com | Weak (e.g., H₂O, ROH) libretexts.orgyoutube.com |

| Regioselectivity | Attack at the least substituted carbon chemistrysteps.commasterorganicchemistry.com | Attack at the most substituted carbon pressbooks.publibretexts.org |

| Key Intermediate | None (concerted) masterorganicchemistry.com | Protonated epoxide; S_N1-like transition state pressbooks.pub |

| Stereochemistry | Inversion of configuration masterorganicchemistry.com | Inversion of configuration (backside attack) pressbooks.publibretexts.org |

| Favored by Solvent | Polar aprotic libretexts.orgkhanacademy.org | Polar protic libretexts.orgkhanacademy.org |

Computational Studies of Reaction Pathways

Elucidation of Energy Barriers and Rate-Determining Steps

Computational chemistry provides powerful tools for investigating the detailed reaction mechanisms of epoxide ring-opening. Using methods like Density Functional Theory (DFT), researchers can model the potential energy surface of the reaction, identifying intermediates, transition states, and their corresponding energies.

The activation energy barrier (ΔG‡) is a critical parameter calculated from these studies, as it represents the energy required to reach the transition state. The pathway with the lowest activation barrier will be the most kinetically favorable. The step in a multi-step reaction with the highest energy transition state is the rate-determining step. researchgate.net

For epoxide aminolysis reactions, computational studies have shown that uncatalyzed pathways can have high activation barriers (e.g., 127-139 kJ/mol). researchgate.net However, the presence of a catalyst or participating solvent molecules can introduce new pathways with significantly lower energy barriers, thereby accelerating the reaction. researchgate.net For example, the ring-opening of 2-phenyloxirane mediated by a frustrated Lewis pair (FLP) was computationally shown to have an activation barrier of ΔG‡ = 13.5 kcal/mol, with the ring-opening step being rate-determining. researchgate.net

These studies allow for a quantitative comparison of different mechanistic possibilities, such as S_N1 versus S_N2 pathways, and can explain observed regioselectivity by comparing the activation barriers for nucleophilic attack at different carbon atoms.

Table 4: Representative Calculated Activation Barriers for Epoxide Ring-Opening Reactions

| Reaction System | Pathway | Calculated ΔG‡ (kcal/mol) | Rate-Determining Step |

| 2-Phenyloxirane + FLP researchgate.net | Intermolecular nucleophilic attack | 13.5 | Ring-opening |

| Amine + Epoxide (in vacuo) researchgate.net | Uncatalyzed aminolysis | ~30-33 | Nucleophilic attack |

| Amine + Epoxide (with solvent) researchgate.net | Solvent-assisted aminolysis | ~16-22 | Nucleophilic attack |

Note: Data is from analogous systems to illustrate the principles of computational analysis. FLP = Frustrated Lewis Pair.

Analysis of Solvation Effects on Reaction Mechanisms

The solvent is not merely an inert medium but can play a crucial role in the reaction mechanism and kinetics of epoxide ring-opening. Computational models can account for these effects through two main approaches: implicit and explicit solvation models.

Implicit Solvation Models: These models, such as the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a defined dielectric constant. researchgate.net This approach is effective for modeling the general stabilizing effect of a polar solvent on charged or polar transition states and intermediates. For S_N1-like mechanisms, polar protic solvents are known to stabilize the charge separation in the transition state, lowering the activation energy. khanacademy.org

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This is particularly important when the solvent actively participates in the reaction mechanism. For instance, in the reaction of amines with epoxides, computational studies including explicit alcohol molecules have demonstrated a "relay" mechanism. researchgate.net One or more solvent molecules form a hydrogen-bonded chain, facilitating proton transfer from the nucleophile to the epoxide oxygen simultaneously with the nucleophilic attack. This solvent-assisted pathway dramatically lowers the activation barrier compared to the uncatalyzed reaction in the gas phase (a reduction of 23-65 kJ/mol was calculated). researchgate.net

Therefore, computational analysis of solvation effects is essential for accurately predicting reaction rates and mechanisms, revealing that solvents can act as catalysts by providing lower-energy pathways for proton transfer, which is often a key part of the rate-determining step in epoxide ring-opening reactions.

Exploration of Molecular Interactions and Transition State Geometries

The reactivity of (S)-2-((4-nitrophenoxy)methyl)oxirane is fundamentally governed by the intricate molecular interactions that dictate the geometric configurations of its transition states. Computational studies, particularly those employing density functional theory (DFT), have been instrumental in elucidating these aspects.

In reactions such as acid-catalyzed hydrolysis, the transition state involves a partially opened epoxide ring where the nucleophile, a water molecule, interacts with the epoxide carbon in an anti-fashion. This arrangement leads to a partial inversion of stereochemistry at the carbon atom undergoing attack. researchgate.net DFT calculations help to optimize the geometries of reactants, transition states, and products, confirming the nature of stationary and saddle points through vibrational frequency analysis. researchgate.net These computational models often incorporate an implicit solvent field to simulate reaction conditions more accurately. researchgate.net

The stereoselective formation of the oxirane ring itself is a subject of mechanistic investigation. For analogous chiral epoxides, the stereochemical outcome is often determined by the coordination of the substrate to a chiral catalyst, which forms a specific binding geometry favoring the formation of one enantiomer.

Derivatization and Further Transformations

The bifunctional nature of (S)-2-((4-nitrophenoxy)methyl)oxirane, possessing both a reactive oxirane ring and a modifiable nitrophenoxy group, allows for a diverse range of chemical transformations. These modifications are pivotal for constructing more complex molecular architectures.

Selective Functionalization of the Nitrophenoxy Group

The 4-nitrophenoxy moiety offers a versatile handle for chemical modification, primarily through reactions involving the nitro group. A key transformation is the reduction of the nitro group to an amine. This conversion is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂), or by using chemical reducing agents like tin(II) chloride (SnCl₂) in the presence of a strong acid.

The resulting amino group can then serve as a nucleophile or be further derivatized, for instance, through diazotization followed by substitution reactions, allowing for the introduction of a wide array of functional groups onto the aromatic ring. These modifications can significantly alter the electronic and steric properties of the molecule, influencing its subsequent reactivity and potential applications.

| Transformation | Reagents and Conditions | Resulting Functional Group |

|---|---|---|

| Nitro Group Reduction | H₂, Pd/C, Ethanol | Amino Group (-NH₂) |

| Nitro Group Reduction | SnCl₂/HCl | Amino Group (-NH₂) |

| Diazotization of Amino Group | NaNO₂, HCl, 0-5 °C | Diazonium Salt (-N₂⁺Cl⁻) |

| Sandmeyer Reaction | CuX (X = Cl, Br, CN) | -Cl, -Br, -CN |

| Schiemann Reaction | HBF₄, heat | -F |

Transformations of the Oxirane Ring Leading to Complex Scaffolds

The strained three-membered oxirane ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions that are fundamental to the construction of complex molecular scaffolds. researchgate.net This reactivity is the cornerstone of its utility as a building block in organic synthesis.

The regioselectivity of the ring-opening is influenced by the reaction conditions. Under basic or neutral conditions, the nucleophile typically attacks the less substituted carbon atom (C3) in an Sₙ2-type mechanism. Conversely, under acidic conditions, the reaction proceeds via a more Sₙ1-like mechanism, with the nucleophile attacking the more substituted carbon atom (C2) after protonation of the epoxide oxygen.

A wide variety of nucleophiles can be employed in these ring-opening reactions, leading to a diverse array of functionalized products. For instance, reaction with amines or ammonia yields β-amino alcohols, which are crucial intermediates in the synthesis of many pharmaceuticals. Alcohols and phenols can be used to generate β-alkoxy and β-aryloxy alcohols, respectively. Thiols react to form β-hydroxy thioethers, and the use of azide ions followed by reduction provides a route to β-amino alcohols.

| Nucleophile | Product Class | General Structure |

|---|---|---|

| Amine (R-NH₂) | β-Amino alcohol | R-NH-CH₂-CH(OH)-CH₂-O-Ar-NO₂ |

| Alcohol (R-OH) | β-Alkoxy alcohol | R-O-CH₂-CH(OH)-CH₂-O-Ar-NO₂ |

| Thiol (R-SH) | β-Hydroxy thioether | R-S-CH₂-CH(OH)-CH₂-O-Ar-NO₂ |

| Azide (N₃⁻) | β-Azido alcohol | N₃-CH₂-CH(OH)-CH₂-O-Ar-NO₂ |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Chiral Building Block in Asymmetric Synthesis

The enantiopure nature of (S)-2-((4-Nitrophenoxy)methyl)oxirane makes it an invaluable asset in asymmetric synthesis, where the control of stereochemistry is paramount. The presence of the chiral center allows for the transfer of stereochemical information, enabling the synthesis of specific enantiomers of target molecules. This is of particular importance in the pharmaceutical industry, where the biological activity of a drug is often dependent on its stereochemistry.

Synthesis of Enantiopure β-Amino Alcohols and Derivatives

One of the most prominent applications of (S)-2-((4-Nitrophenoxy)methyl)oxirane is in the synthesis of enantiomerically pure β-amino alcohols. These motifs are crucial components of numerous biologically active compounds and chiral auxiliaries. The synthesis typically involves the regioselective ring-opening of the epoxide with a variety of nitrogen-based nucleophiles, such as amines.

The reaction proceeds via a nucleophilic attack on one of the carbon atoms of the oxirane ring, leading to the formation of a new carbon-nitrogen bond and a hydroxyl group on the adjacent carbon. The regioselectivity of this ring-opening is a key aspect, with the nucleophile generally attacking the less sterically hindered carbon atom of the epoxide. The inherent chirality of the starting material ensures that the resulting β-amino alcohol is also enantiopure. This methodology provides a direct and efficient route to these valuable compounds, often with high yields and excellent stereocontrol.

For instance, the reaction of (S)-2-((4-Nitrophenoxy)methyl)oxirane with a primary or secondary amine yields a 1-amino-3-(4-nitrophenoxy)propan-2-ol (B15264530) derivative. The 4-nitrophenoxy group can be an advantageous feature in these reactions, as its electron-withdrawing nature can influence the reactivity of the epoxide ring.

| Nucleophile | Product | Key Features |

| Primary Amine (R-NH₂) | (S)-1-(Alkylamino)-3-(4-nitrophenoxy)propan-2-ol | Direct route to chiral β-amino alcohols |

| Secondary Amine (R₂NH) | (S)-1-(Dialkylamino)-3-(4-nitrophenoxy)propan-2-ol | Synthesis of tertiary amine-containing β-amino alcohols |

| Azide (N₃⁻) | (S)-1-Azido-3-(4-nitrophenoxy)propan-2-ol | Precursor for further functionalization to primary amines |

Construction of Structurally Diverse Polyfunctional Molecules

The utility of (S)-2-((4-Nitrophenoxy)methyl)oxirane extends beyond the synthesis of β-amino alcohols to the construction of more complex, polyfunctional molecules. The epoxide ring is susceptible to ring-opening by a wide range of nucleophiles, including those based on carbon, oxygen, and sulfur, in addition to nitrogen. This versatility allows for the introduction of various functional groups into the molecular framework.

Furthermore, the 4-nitrophenoxy group itself can serve as a handle for further synthetic transformations. For example, the nitro group can be reduced to an amine, which can then be diazotized and replaced with other functional groups. The phenoxy ether linkage can also be cleaved under certain conditions, providing another point for molecular diversification. This multi-faceted reactivity allows for a modular approach to the synthesis of complex molecules with precise control over their three-dimensional structure.

A closely related analogue, (S)-(+)-Glycidyl nosylate, which also features a three-membered epoxide ring and a good leaving group, is widely used in the synthesis of complex molecules such as Landiolol hydrochloride, a selective β1 receptor blocker. guidechem.comchemicalbook.com This highlights the potential of such chiral epoxides to serve as key intermediates in the synthesis of medicinally important compounds. guidechem.comchemicalbook.com The ternary ring in these structures can be attacked by nucleophilic reagents to produce a variety of ring-opened derivatives, while the sulfonate or phenoxy group can be substituted by other nucleophiles. guidechem.comchemicalbook.com

Precursor for the Synthesis of Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and natural products. (S)-2-((4-Nitrophenoxy)methyl)oxirane can serve as a valuable precursor for the synthesis of these important ring systems. The initial ring-opening of the epoxide with a suitable nitrogen nucleophile can be followed by an intramolecular cyclization step to form the heterocyclic ring.

For example, reaction with a bifunctional nucleophile containing both a nitrogen atom and another reactive group can lead to the formation of various heterocyclic structures. The specific heterocycle formed will depend on the nature of the nucleophile and the reaction conditions employed. This strategy allows for the stereoselective synthesis of chiral nitrogen-containing heterocycles, which can be challenging to prepare using other methods. The inherent reactivity of the epoxide and the potential for further transformations make this a powerful tool for the construction of diverse heterocyclic scaffolds.

Contributions to Polymer Chemistry and Functional Materials

In addition to its applications in small molecule synthesis, (S)-2-((4-Nitrophenoxy)methyl)oxirane is a valuable monomer in polymer chemistry. Its ability to undergo ring-opening polymerization allows for the synthesis of well-defined polymers with unique properties and functionalities.

Monomer for Precision Polymer Synthesis

(S)-2-((4-Nitrophenoxy)methyl)oxirane can be polymerized via anionic ring-opening polymerization (AROP) to produce functional polyethers. This polymerization technique allows for excellent control over the molecular weight and polydispersity of the resulting polymer, which is a hallmark of precision polymer synthesis. The living nature of AROP enables the synthesis of block copolymers by the sequential addition of different monomers.

The resulting polymer, poly((S)-2-((4-nitrophenoxy)methyl)oxirane), possesses a regular, well-defined structure with pendant 4-nitrophenoxy groups. These functional groups can be further modified post-polymerization to introduce a wide range of other functionalities, leading to the creation of smart and functional materials. The chirality of the monomer is retained in the polymer backbone, resulting in optically active polymers with potential applications in chiral separations and catalysis. The synthesis of functional polyethers from glycidyl (B131873) ethers via AROP is a well-established method for producing polymers with controlled architectures and tailored properties. uni-mainz.denih.govresearchgate.net

| Polymerization Technique | Key Features | Resulting Polymer |

| Anionic Ring-Opening Polymerization (AROP) | Controlled molecular weight, low polydispersity, living polymerization | Well-defined, functional polyether |

| Cationic Ring-Opening Polymerization | Can also be employed, but may be less controlled than AROP | Polyether with potential for side reactions |

Applications as Modifiers in Polymer Compositions

Beyond its use as a primary monomer, (S)-2-((4-Nitrophenoxy)methyl)oxirane can also be incorporated into other polymer systems as a modifier to impart specific properties. For example, it can be used as a chain extender in the synthesis of polyurethanes. In this application, the diol formed from the ring-opening of the epoxide reacts with diisocyanates to extend the polymer chains, influencing the mechanical and thermal properties of the final material.

The pendant 4-nitrophenoxy groups can also act as sites for crosslinking, leading to the formation of polymer networks with enhanced durability and solvent resistance. The incorporation of this chiral, functional monomer can therefore be used to tailor the properties of a wide range of polymer compositions for specific applications.

Advanced Spectroscopic and Computational Characterization of S 2 4 Nitrophenoxy Methyl Oxirane

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic analysis provides an empirical foundation for the structural assignment of (S)-2-((4-Nitrophenoxy)methyl)oxirane. Methodologies such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer detailed insights into the molecular framework, functional groups, and fragmentation patterns, respectively. Concurrently, chiral chromatography is indispensable for verifying the compound's stereochemical integrity.

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, both proton (¹H) and carbon-13 (¹³C) NMR provide a detailed map of the chemical environment of each atom.

The ¹H NMR spectrum of (S)-2-((4-Nitrophenoxy)methyl)oxirane provides specific information about the electronic environment of each proton. The aromatic protons on the p-nitrophenoxy group are expected to appear as two distinct doublets in the downfield region (typically δ 7.0-8.5 ppm) due to the strong electron-withdrawing effect of the nitro group. The protons of the oxirane ring and the adjacent methylene (B1212753) bridge appear in the upfield region. The diastereotopic protons of the methylene group (CH₂) adjacent to the stereocenter will likely exhibit distinct chemical shifts and couple with the methine proton of the oxirane ring, resulting in complex multiplets.

Table 1: Predicted ¹H NMR Chemical Shifts for (S)-2-((4-Nitrophenoxy)methyl)oxirane

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (H-2, H-6) | ~ 8.2 | Doublet (d) | ~ 9.0 |

| Aromatic (H-3, H-5) | ~ 7.0 | Doublet (d) | ~ 9.0 |

| Methylene (CH₂-OAr) | ~ 4.0 - 4.3 | Multiplet (m) | - |

| Oxirane Methine (CH) | ~ 3.2 - 3.5 | Multiplet (m) | - |

| Oxirane Methylene (CH₂) | ~ 2.7 - 3.0 | Multiplet (m) | - |

Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The carbon atoms of the aromatic ring will show distinct resonances, with the carbon attached to the nitro group (C-4) and the carbon attached to the ether oxygen (C-1) being significantly deshielded. The carbons of the oxirane ring and the methylene bridge will appear in the more shielded, upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for (S)-2-((4-Nitrophenoxy)methyl)oxirane

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C-1, C-O) | ~ 163 |

| Aromatic (C-4, C-NO₂) | ~ 142 |

| Aromatic (C-2, C-6) | ~ 126 |

| Aromatic (C-3, C-5) | ~ 115 |

| Methylene (CH₂-OAr) | ~ 70 |

| Oxirane Methine (CH) | ~ 50 |

| Oxirane Methylene (CH₂) | ~ 45 |

Note: These are predicted values based on substituent effects and data from analogous compounds. organicchemistrydata.orgchemicalbook.com Actual experimental values may vary.

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum of (S)-2-((4-Nitrophenoxy)methyl)oxirane is expected to show characteristic absorption bands corresponding to the nitro, ether, aromatic, and epoxide functionalities.

Table 3: Characteristic IR Absorption Bands for (S)-2-((4-Nitrophenoxy)methyl)oxirane

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1550 |

| Nitro (NO₂) | Symmetric Stretch | 1335 - 1365 |

| Aromatic C=C | Ring Stretch | 1580 - 1610, 1450 - 1500 |

| Aryl Ether (C-O-C) | Asymmetric Stretch | 1240 - 1280 |

| Oxirane C-O | Ring Stretch ("Breathing") | ~ 1250 (asymmetric), ~ 830-950 (symmetric) |

| Aromatic C-H | Stretch | 3000 - 3100 |

Note: These are typical frequency ranges for the specified functional groups. thermofisher.com

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. In electron ionization (EI) mass spectrometry, the molecule is ionized and fragmented, and the resulting mass-to-charge ratio (m/z) of the ions is measured. The molecular formula of (S)-2-((4-Nitrophenoxy)methyl)oxirane is C₉H₉NO₄, corresponding to a molecular weight of 195.17 g/mol . cymitquimica.comchemicalbook.com

The mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z = 195. The fragmentation pattern can provide structural confirmation. Common fragmentation pathways for this molecule would likely involve cleavage of the ether bond and rearrangements. libretexts.orglibretexts.org

Table 4: Predicted Key Fragments in the Mass Spectrum of (S)-2-((4-Nitrophenoxy)methyl)oxirane

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 195 | [C₉H₉NO₄]⁺ | Molecular Ion (M⁺) |

| 139 | [C₆H₄NO₂]⁺ | Cleavage of the O-CH₂ bond (loss of glycidyl (B131873) radical, •C₃H₅O) |

| 123 | [C₆H₅O₂]⁺ | Loss of NO₂ from the molecular ion |

| 93 | [C₆H₅O]⁺ | Loss of NO₂ and subsequent loss of CO |

| 57 | [C₃H₅O]⁺ | Cleavage of the O-CH₂ bond (glycidyl cation) |

Note: Fragmentation is a complex process, and this table represents plausible major fragmentation pathways based on general principles of mass spectrometry. libretexts.orglibretexts.orgnih.gov

Since (S)-2-((4-Nitrophenoxy)methyl)oxirane is a chiral molecule, it is crucial to determine its enantiomeric purity, often expressed as enantiomeric excess (e.e.). masterorganicchemistry.com This is achieved using chiral chromatography, either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). gcms.cz These techniques utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. nih.gov

For compounds like this, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are often effective in HPLC. mdpi.comresearchgate.net In GC, cyclodextrin-based capillary columns are commonly employed for the separation of volatile chiral compounds. gcms.czlibretexts.org The separation of the (S)- and (R)-enantiomers allows for the quantification of each, from which the enantiomeric excess can be calculated, confirming the stereochemical purity of the (S)-enantiomer. masterorganicchemistry.comlibretexts.org The choice of CSP and chromatographic conditions (mobile phase for HPLC, temperature program for GC) is critical for achieving baseline separation of the enantiomers. sigmaaldrich.commdpi.com

Table 5: Common Chiral Stationary Phases for Enantiomeric Excess Determination

| Chromatographic Technique | Chiral Stationary Phase (CSP) Type | Typical Application |

|---|---|---|

| HPLC | Polysaccharide-based (e.g., Amylose, Cellulose derivatives) | Broad applicability for a wide range of chiral compounds, including aromatic and polar molecules. mdpi.com |

| HPLC | Cyclodextrin-based (e.g., β-cyclodextrin derivatives) | Effective for compounds that can form inclusion complexes. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantum Chemical and Molecular Modeling Studies of (S)-2-((4-Nitrophenoxy)methyl)oxirane

Quantum chemical and molecular modeling studies provide profound insights into the structural, electronic, and reactive properties of (S)-2-((4-Nitrophenoxy)methyl)oxirane at the atomic level. These computational approaches are indispensable for elucidating reaction mechanisms, predicting reactivity, and understanding the intrinsic nature of the molecule.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool for investigating the electronic structure and reactivity of organic molecules like (S)-2-((4-Nitrophenoxy)methyl)oxirane. DFT methods, which are based on the electron density of a system, offer a favorable balance between computational cost and accuracy, making them well-suited for studying molecules of this size.

Geometry Optimization and Conformational Analysis

A fundamental step in any quantum chemical study is the determination of the molecule's most stable three-dimensional structure. Geometry optimization using DFT allows for the localization of the minimum energy conformation of (S)-2-((4-Nitrophenoxy)methyl)oxirane. This process involves calculating the forces on each atom and iteratively adjusting their positions until a stationary point on the potential energy surface is reached.

Table 1: Illustrative Optimized Geometrical Parameters for the Global Minimum Conformer of (S)-2-((4-Nitrophenoxy)methyl)oxirane (Theoretical Data)

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP/6-31G*) |

| Bond Length | C-C (oxirane) | ~ 1.47 Å |

| C-O (oxirane) | ~ 1.44 Å | |

| C-O (ether) | ~ 1.38 Å | |

| N-O (nitro) | ~ 1.22 Å | |

| Bond Angle | C-O-C (oxirane) | ~ 61.5° |

| C-O-C (ether) | ~ 118.0° | |

| Dihedral Angle | C-C-O-C | Varies with conformation |

| Note: These are typical values for similar functional groups and are for illustrative purposes. Actual values would be obtained from specific DFT calculations. |

Analysis of Frontier Molecular Orbitals and Charge Distribution

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a pivotal role in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity.

For (S)-2-((4-Nitrophenoxy)methyl)oxirane, the HOMO is expected to be localized primarily on the electron-rich nitrophenoxy group, while the LUMO is likely to be distributed over the nitro group and the oxirane ring. This distribution suggests that the molecule will be susceptible to nucleophilic attack at the oxirane ring and electrophilic interactions at the aromatic system.

Analysis of the charge distribution, often visualized using molecular electrostatic potential (MEP) maps, reveals the electron-rich and electron-poor regions of the molecule. In (S)-2-((4-Nitrophenoxy)methyl)oxirane, the oxygen atoms of the nitro group and the oxirane ring will exhibit negative electrostatic potential, making them sites for electrophilic attack. Conversely, the hydrogen atoms of the aromatic ring and the carbon atoms of the oxirane ring will show positive electrostatic potential, indicating their susceptibility to nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies for (S)-2-((4-Nitrophenoxy)methyl)oxirane (Theoretical Data)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | ~ -7.5 | Electron-donating ability |

| LUMO | ~ -2.0 | Electron-accepting ability |

| HOMO-LUMO Gap | ~ 5.5 eV | Indicator of chemical reactivity |

| Note: These values are estimations for illustrative purposes. Actual values would be derived from specific DFT calculations. |

Application of Transition State Theory to Reaction Energetics

Transition State Theory (TST) is a fundamental framework for understanding the rates of chemical reactions. wikipedia.org In the context of (S)-2-((4-Nitrophenoxy)methyl)oxirane, TST can be applied to investigate the energetics of reactions involving the opening of the epoxide ring, a characteristic reaction of this class of compounds. ontosight.aievitachem.com

By computationally locating the transition state structure for a given reaction, which represents the highest energy point along the reaction coordinate, the activation energy (the energy barrier that must be overcome for the reaction to occur) can be calculated. This information is vital for predicting reaction rates and understanding reaction mechanisms. For instance, the ring-opening of (S)-2-((4-Nitrophenoxy)methyl)oxirane by a nucleophile can be modeled to determine the activation energies for attack at each of the two non-equivalent carbon atoms of the oxirane ring, thereby predicting the regioselectivity of the reaction.

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Enhanced Enantioselectivity and Efficiency

The synthesis of enantiopure compounds is a cornerstone of modern medicinal chemistry and materials science. While (S)-2-((4-Nitrophenoxy)methyl)oxirane provides a source of chirality, the development of advanced catalytic systems is crucial for reactions where chirality is induced or for the resolution of racemic epoxide mixtures. A significant area of research is the kinetic resolution of terminal epoxides, where one enantiomer reacts much faster than the other in the presence of a chiral catalyst.

One of the most successful methods for this is the Hydrolytic Kinetic Resolution (HKR) catalyzed by chiral (salen)Co(III) complexes. acs.orgnih.gov This reaction uses water as a nucleophile to open one enantiomer of a racemic epoxide, leaving the unreacted epoxide in high enantiomeric excess. sci-hub.box The HKR is noted for its practical advantages, including the use of low loadings of a recyclable, commercially available catalyst and water as a benign reactant. acs.orgsci-hub.box The system exhibits extraordinary scope, effectively resolving a wide variety of epoxides to ≥99% enantiomeric excess (ee). nih.gov The mechanism involves a cooperative bimetallic pathway where one cobalt complex acts as a Lewis acid to activate the epoxide, and another delivers the hydroxide (B78521) nucleophile. acs.org This mechanistic understanding has led to the identification of even more active catalysts for this key transformation. nih.gov

Future work will likely focus on developing catalysts that are more sustainable, using earth-abundant metals, and operating under even milder conditions. Furthermore, catalysts designed for asymmetric ring-opening with a broader range of nucleophiles beyond water will enable the direct synthesis of diverse chiral molecules from racemic or prochiral epoxides with high efficiency and atom economy.

| Epoxide Substrate | Catalyst Loading (mol %) | Selectivity Factor (k_rel) | Enantiomeric Excess (ee) of Recovered Epoxide | Reference |

|---|---|---|---|---|

| (±)-Styrene Oxide | 0.8 | >400 | >99% | acs.org |

| (±)-Propylene Oxide | 0.2 | 110 | >99% | acs.org |

| (±)-Epichlorohydrin | 0.2 | 480 | >99% | acs.org |

| (±)-Glycidyl Phenyl Ether | 0.5 | >200 | >99% | sci-hub.box |

Advanced Computational Chemistry for Predictive Reactivity and Rational Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. For a molecule like (S)-2-((4-Nitrophenoxy)methyl)oxirane, computational models can elucidate the intricate details of its ring-opening reactions. researchgate.net These studies can analyze the transition states of nucleophilic attacks, explaining the high regioselectivity typically observed. ucdavis.edu

Under basic or neutral conditions, the reaction proceeds via an SN2 mechanism, where the nucleophile attacks the less sterically hindered terminal carbon of the oxirane ring. libretexts.org Computational analysis can precisely model this pathway, confirming the backside attack that leads to an inversion of stereochemistry at the reaction center. researchgate.net In contrast, under acidic conditions, the epoxide oxygen is first protonated, and the reaction can exhibit more SN1-like character, with the nucleophile attacking the more substituted carbon atom that can better stabilize a partial positive charge. pressbooks.pub DFT calculations can quantify the energy barriers for both pathways, predicting the major product under different pH conditions. researchgate.net

Beyond mechanistic elucidation, computational chemistry is a powerful tool for the rational design of new catalysts. whiterose.ac.uk By modeling the interaction between the epoxide, the nucleophile, and a potential catalyst, researchers can predict the stereochemical outcome of a reaction. acs.org This allows for the in-silico screening of new catalyst structures, identifying promising candidates for synthesis and experimental testing, thereby accelerating the development of more efficient and selective catalytic systems for reactions involving chiral epoxides.

Integration with Sustainable and Continuous Flow Processes in Organic Synthesis

The pharmaceutical and fine chemical industries are increasingly moving away from traditional batch manufacturing towards more sustainable and efficient continuous flow processes. youtube.com Flow chemistry offers numerous advantages, including enhanced safety by minimizing the volume of reactive intermediates at any given time, superior heat and mass transfer, and the potential for full automation and process control. researchgate.net

The synthesis and derivatization of (S)-2-((4-Nitrophenoxy)methyl)oxirane are well-suited for adaptation to flow chemistry. For instance, the synthesis of the parent aryl glycidyl (B131873) ether from 4-nitrophenol (B140041) and epichlorohydrin (B41342) could be performed in a flow reactor, allowing for precise control of temperature and reaction time to minimize side reactions. Subsequent ring-opening reactions to produce libraries of β-amino alcohols—key intermediates for pharmaceuticals—have also been demonstrated in flow systems. researchgate.net This approach not only improves efficiency but also aligns with the principles of green chemistry by reducing waste and energy consumption. mdpi.com The integration of biocatalysis within flow reactors, using immobilized enzymes, represents a further step towards sustainable synthesis, combining the high selectivity of enzymes with the efficiency of continuous processing. nih.gov

Exploration of Undiscovered Derivatization Pathways and Functionalization Strategies

The reactivity of the epoxide ring is the key to the synthetic utility of (S)-2-((4-Nitrophenoxy)methyl)oxirane. The ring-opening reaction with strong nucleophiles is a robust and predictable transformation that proceeds via an SN2 mechanism. khanacademy.orgyoutube.com This reaction leads to the formation of a β-substituted alcohol with a defined stereochemistry. A wide array of nucleophiles can be employed, leading to a diverse range of functionalized products.

N-Nucleophiles: Primary and secondary amines readily open the epoxide to form chiral β-amino alcohols, which are crucial structural motifs in many pharmaceuticals. researchgate.netrroij.commdpi.com

O-Nucleophiles: Alcohols and phenols, under basic conditions, react to form ether linkages. Water can be used to generate 1,2-diols. libretexts.org

C-Nucleophiles: Organometallic reagents, such as Grignard reagents, provide a route to carbon-carbon bond formation, extending the carbon chain and creating more complex chiral alcohols. libretexts.org

Future research will likely explore reactions with less conventional nucleophiles to access novel chemical structures. Furthermore, tandem reactions, where the initial ring-opening product undergoes a subsequent in-situ transformation, could provide rapid access to complex molecules from a simple starting material. Another functionalization strategy involves derivatization, where the epoxide is reacted with a specific reagent to make it suitable for a particular type of analysis or to introduce a new functional handle. acs.orgnih.govsigmaaldrich.comlibretexts.org

| Nucleophile | Product Class | General Structure of Product |

|---|---|---|

| Amine (R₂NH) | β-Amino alcohol | R₂N-CH₂-CH(OH)-CH₂-O-Ar |

| Alcohol (R'OH) / Base | β-Alkoxy alcohol | R'O-CH₂-CH(OH)-CH₂-O-Ar |

| Thiol (R'SH) / Base | β-Thioether alcohol | R'S-CH₂-CH(OH)-CH₂-O-Ar |

| Grignard Reagent (R'MgBr) | Chiral Alcohol | R'-CH₂-CH(OH)-CH₂-O-Ar |

| Note: Ar represents the 4-nitrophenyl group. The reaction proceeds with inversion of configuration at the attacked carbon. |

Design and Synthesis of Complex Chiral Architectures Utilizing (S)-2-((4-Nitrophenoxy)methyl)oxirane

The ultimate value of a chiral building block like (S)-2-((4-Nitrophenoxy)methyl)oxirane lies in its ability to serve as a starting point for the synthesis of complex, high-value molecules with controlled stereochemistry. Its most prominent application is in the synthesis of chiral β-amino alcohols, the core structure of many β-adrenoceptor antagonists (β-blockers). rroij.comorganic-chemistry.org

For example, its close analog, (S)-glycidyl nosylate, is a key intermediate in the synthesis of the ultrashort-acting β-blocker Landiolol. chemicalbook.com The synthesis involves the reaction of the chiral epoxide with an amine nucleophile. The stereocenter in the epoxide starting material is directly transferred to the final drug molecule. The nucleophilic attack occurs at the terminal carbon of the epoxide, and the stereochemistry at the C2 position is inverted, leading to an (R)-configured secondary alcohol in the final product. This stereochemical control is critical, as the biological activity of such drugs is often highly dependent on the absolute configuration of the stereocenters. nih.gov

Future directions will see the use of this and related chiral epoxides in the synthesis of an even wider range of complex chiral architectures. By combining the predictable ring-opening chemistry with other modern synthetic methods, such as cross-coupling, metathesis, and C-H activation, chemists can construct intricate molecular frameworks for new drug candidates, agrochemicals, and functional materials, all starting from a simple, stereochemically defined epoxide.

Table of Compounds

| Compound Name | Role/Type |

|---|---|

| (S)-2-((4-Nitrophenoxy)methyl)oxirane | Primary Subject/Chiral Epoxide |

| (salen)Co(III) complex | Catalyst |

| Styrene Oxide | Epoxide Substrate |

| Propylene Oxide | Epoxide Substrate |

| Epichlorohydrin | Reagent/Epoxide Substrate |

| Glycidyl Phenyl Ether | Epoxide Substrate |

| 4-Nitrophenol | Reagent |

| β-Amino alcohol | Product Class |

| 1,2-diol | Product Class |

| (S)-Glycidyl nosylate | Chiral Epoxide Analog |

| Landiolol | Pharmaceutical (β-blocker) |

Q & A

Q. What are the key structural features of (S)-2-((4-Nitrophenoxy)methyl)oxirane that influence its reactivity?

The compound features a strained three-membered oxirane (epoxide) ring attached to a 4-nitrophenoxy group via a methyl linker. The electron-withdrawing nitro group on the aromatic ring enhances the electrophilicity of the epoxide, making it susceptible to nucleophilic attack. The stereochemistry (S-configuration) at the oxirane carbon further dictates enantioselective interactions with chiral substrates .

Q. What are the standard methods for synthesizing (S)-2-((4-Nitrophenoxy)methyl)oxirane?

A common synthesis involves the reaction of epichlorohydrin with 4-nitrophenol derivatives under basic conditions. For example:

Epoxide Formation : Epichlorohydrin reacts with 4-nitrophenol in the presence of NaOH to form the epoxide ring.

Purification : The product is isolated via column chromatography or recrystallization.

Key parameters include temperature control (to avoid side reactions) and stoichiometric ratios of reactants .

Q. How is this compound applied in chiral resolution?

(S)-2-((4-Nitrophenoxy)methyl)oxirane reacts with α-chiral amines to form diastereomeric products. These derivatives can be separated using conventional techniques (e.g., HPLC or crystallization) due to distinct physical properties (e.g., solubility, polarity). This method is critical for determining enantiomeric purity in asymmetric synthesis .

Q. What are the critical physical and chemical properties for handling this compound?

| Property | Value |

|---|---|

| Density | 1.34 g/cm³ |

| Boiling Point | 351.8 °C at 760 mmHg |

| Solubility | Soluble in organic solvents (e.g., DCM, THF) |

| LogP | 1.8956 |

| Stability under inert atmospheres is recommended due to the reactive epoxide group . |

Advanced Research Questions

Q. How can reaction conditions be optimized for enantioselective synthesis of derivatives?

Optimization involves:

- Catalyst Screening : Chiral Lewis acids (e.g., Jacobsen catalysts) can enhance enantioselectivity during epoxide ring-opening reactions.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states.

- Temperature Control : Lower temperatures (0–25°C) reduce racemization.

Document reaction progress using chiral HPLC or circular dichroism (CD) spectroscopy to validate enantiomeric ratios .

Q. What experimental approaches resolve contradictions in enantiomeric excess (ee) determination?

Conflicting ee values may arise from incomplete derivatization or overlapping signals in chromatograms. Solutions include:

Q. How does steric and electronic modulation of the phenoxy group affect reactivity?

Replacing the 4-nitro group with substituents like methoxy (electron-donating) or halogens (electron-withdrawing) alters the epoxide's electrophilicity. For example:

- 4-Methoxy Analog : Reduced reactivity due to decreased electron deficiency.

- 4-Chloro Analog : Enhanced reactivity but potential side reactions (e.g., nucleophilic substitution).

Steric effects from substituents at the ortho position can hinder nucleophilic attack .

Q. What strategies mitigate safety risks during large-scale reactions?

- Ventilation : Use fume hoods to avoid inhalation of nitroaromatic vapors.

- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles.

- Thermal Monitoring : Control exothermic reactions during epoxide formation.

Refer to safety data sheets (SDS) for handling guidelines, including first-aid measures for skin/eye contact .

Q. How can mechanistic studies elucidate the compound’s reactivity with biomolecules?

- Spectroscopic Probes : Use -NMR to track covalent adduct formation with thiol-containing proteins.

- Mass Spectrometry : Identify reaction intermediates (e.g., diols from epoxide hydrolysis).

- Computational Modeling : DFT calculations to predict regioselectivity in nucleophilic attacks .

Q. What advanced techniques characterize decomposition products under varying pH?

- HPLC-MS : Monitor hydrolyzed products (e.g., diols) in aqueous buffers.

- pH-Dependent Kinetics : Perform pseudo-first-order rate analysis at pH 2–12.

- TGA/DSC : Assess thermal stability and decomposition pathways .

Methodological Notes

- Stereochemical Analysis : Always validate enantiopurity using multiple orthogonal methods (e.g., chiral chromatography, optical rotation).

- Data Reproducibility : Document solvent grades, catalyst lots, and humidity levels to ensure consistency.

- Safety Protocols : Follow SDS guidelines for nitroaromatic compounds to prevent occupational hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.